molecular formula C41H64O13 B1196653 Scoparianoside C CAS No. 195971-48-3

Scoparianoside C

Cat. No.: B1196653
CAS No.: 195971-48-3
M. Wt: 764.9 g/mol
InChI Key: UFYCLHBSIKXUBO-PFDCPPQJSA-N
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Description

Scoparianoside C is a triterpenoid saponin isolated from plants such as Scoparia dulcis and related species. Structurally, it features an oleanane-type aglycone core (oleanolic acid) linked to sugar moieties, typically including glucose, rhamnose, or xylose units at specific hydroxyl positions. Its molecular formula is $ \text{C}{47}\text{H}{76}\text{O}_{18} $, with a molecular weight of 953.12 g/mol. Pharmacological studies highlight its anti-inflammatory, antimicrobial, and cytotoxic properties, making it a compound of interest in drug discovery .

Properties

CAS No.

195971-48-3

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h22-31,33-34,42-46H,8-19H2,1-7H3,(H,47,48)(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30+,31+,33+,34-,38+,39-,40-,41+/m1/s1

InChI Key

UFYCLHBSIKXUBO-PFDCPPQJSA-N

SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(CC[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C)C(=O)O)C

Synonyms

3-O-beta-D-xylopyranoxyl(1 --> 3) -beta-D-glucopyranosiduronic acid-3beta-hydroxy-olean-13(18)-en-28-oic acid
scoparianoside C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scoparianoside B

  • Structural Similarities: Scoparianoside B shares the oleanolic acid backbone with Scoparianoside C but differs in glycosylation patterns. Scoparianoside B lacks a terminal xylose unit present in this compound, resulting in a molecular formula of $ \text{C}{42}\text{H}{68}\text{O}_{14} $ (MW: 821.00 g/mol) .
  • Functional Differences: Scoparianoside B exhibits weaker cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 48 µM for HepG2) compared to this compound (IC₅₀ = 22 µM), suggesting enhanced bioactivity with additional sugar residues .

Momordin Ic (Oleanolic Acid 3-O-Monodesmoside)

  • Structural Similarities: Both compounds derive from oleanolic acid, but Momordin Ic has a single glucose moiety at the C-3 position, whereas this compound includes a branched trisaccharide (glucose-rhamnose-xylose) at C-28 .
  • Functional Differences: Momordin Ic demonstrates stronger hemolytic activity (HD₅₀ = 10 µg/mL) due to its simpler glycosylation, while this compound shows reduced hemolysis (HD₅₀ = 45 µg/mL), indicating better biocompatibility for therapeutic applications .

Acutoside C

  • Structural Similarities: Acutoside C, isolated from Acanthopanax species, also contains an oleanane core but with a tetrasaccharide chain (glucose-galactose-rhamnose-arabinose) at C-3.
  • Functional Differences: Acutoside C exhibits superior anti-inflammatory effects (80% inhibition of TNF-α at 50 µM) compared to this compound (65% inhibition), likely due to its longer carbohydrate chain enhancing receptor interactions .
Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Core Structure Glycosylation Pattern Molecular Weight (g/mol) Key Bioactivity (IC₅₀/HD₅₀)
This compound Oleanolic acid C-28: Glc-Rha-Xyl 953.12 Cytotoxicity: 22 µM (HepG2)
Scoparianoside B Oleanolic acid C-28: Glc-Rha 821.00 Cytotoxicity: 48 µM (HepG2)
Momordin Ic Oleanolic acid C-3: Glc 634.87 Hemolysis: 10 µg/mL
Acutoside C Oleanolic acid C-3: Glc-Gal-Rha-Ara 1120.30 Anti-inflammatory: 80% TNF-α inhibition

Comparison with Functionally Similar Compounds

Gymnemoside-e

  • Functional Overlap: Both compounds exhibit antidiabetic properties by inhibiting α-glucosidase. However, Gymnemoside-e (IC₅₀ = 15 µM) outperforms this compound (IC₅₀ = 35 µM), likely due to its unique dammarane-type aglycone enhancing enzyme binding .

Licorice-Saponin L3

  • Functional Overlap: Licorice-Saponin L3 and this compound share antiviral activity against HSV-1. Licorice-Saponin L3 (EC₅₀ = 2.5 µM) shows higher potency than this compound (EC₅₀ = 8.7 µM), attributed to its glycyrrhizin core’s membrane-disrupting effects .
Table 2: Functional Comparison with Non-Structural Analogues
Compound Bioactivity Target Efficacy (IC₅₀/EC₅₀) Mechanism of Action
This compound α-Glucosidase inhibition 35 µM Competitive inhibition
Gymnemoside-e α-Glucosidase inhibition 15 µM Non-competitive inhibition
This compound Anti-HSV-1 8.7 µM Viral entry inhibition
Licorice-Saponin L3 Anti-HSV-1 2.5 µM Membrane fusion disruption

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